![molecular formula C14H16N2O4 B598878 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1198097-92-5](/img/structure/B598878.png)
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic system.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the pyrrolo[2,3-b]pyridine core through alkylation reactions.
Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolo[2,3-b]pyridine core.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc protecting group plays a crucial role in modulating the reactivity and stability of the compound during chemical transformations. Upon deprotection, the free amine can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: This compound also contains a Boc-protected amine but has a different core structure.
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a Boc-protected amine and a boronic acid functional group, making it useful in Suzuki-Miyaura coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar to the previous compound, it is used in cross-coupling reactions and has a different core structure.
The uniqueness of this compound lies in its specific structural features and the presence of the pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties.
Biological Activity
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 1198097-92-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₁₄H₁₆N₂O₄
- Molecular Weight : 272.29 g/mol
- Structure : Characterized by a pyrrolo[2,3-b]pyridine core with a tert-butoxycarbonyl group and a carboxylic acid functionality.
Antitumor Activity
Research indicates that compounds with similar pyrrolo[2,3-b]pyridine structures exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Antitumor Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 10 | Caspase activation |
Compound B | MCF-7 | 15 | Bcl-2 inhibition |
This compound | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Pseudomonas aeruginosa | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Potential interaction with receptors like the C5a receptor has been suggested based on structural similarities with known antagonists.
- Signal Transduction Pathways : It may influence pathways such as MAPK or PI3K/Akt, which are critical in cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of pyrrolo[2,3-b]pyridine derivatives. The study found that compounds with a similar scaffold demonstrated potent activity against various cancer lines, suggesting that modifications to the structure could enhance efficacy and selectivity.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, derivatives were tested against multi-drug resistant strains. The results indicated that certain modifications increased the potency against resistant strains significantly.
Properties
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-5-9-10(12(17)18)7-16(11(9)15-6-8)13(19)20-14(2,3)4/h5-7H,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIRJIDIJWMCHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673632 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-92-5 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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